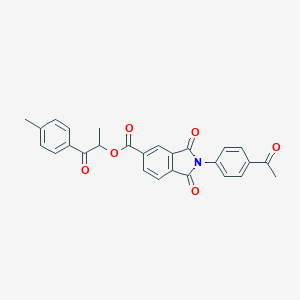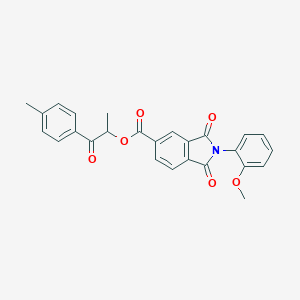
N-(5-bromo-2-pyridinyl)-4-(3-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-bromo-2-pyridinyl)-4-(3-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as BRD4 inhibitor, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a wide range of applications in various fields, including cancer research, immunology, and neurology.
Mécanisme D'action
The mechanism of action of N-(5-bromo-2-pyridinyl)-4-(3-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor involves the inhibition of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in the regulation of gene expression. By inhibiting the BET proteins, N-(5-bromo-2-pyridinyl)-4-(3-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor prevents the expression of genes that are involved in cell proliferation, inflammation, and other cellular processes. This mechanism of action has been extensively studied, and several studies have reported the specific binding sites of N-(5-bromo-2-pyridinyl)-4-(3-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor on the BET proteins.
Biochemical and Physiological Effects:
N-(5-bromo-2-pyridinyl)-4-(3-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor has been found to have several biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In immune cells, N-(5-bromo-2-pyridinyl)-4-(3-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor has been found to inhibit the production of pro-inflammatory cytokines, leading to the modulation of the immune response. In animal models of neurodegenerative diseases, this compound has been found to improve cognitive function and to have neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(5-bromo-2-pyridinyl)-4-(3-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor in lab experiments include its specificity and potency in inhibiting the BET proteins, its broad range of applications in various fields, and its well-characterized mechanism of action. However, the limitations of using this compound include its potential toxicity and side effects, as well as the need for further studies to fully understand its long-term effects.
Orientations Futures
The future directions for the research on N-(5-bromo-2-pyridinyl)-4-(3-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor include the development of more potent and specific inhibitors, the identification of new binding sites on the BET proteins, and the investigation of its potential use in combination with other drugs. Additionally, further studies are needed to fully understand the long-term effects of this compound and to identify potential biomarkers for its use in clinical settings.
In conclusion, N-(5-bromo-2-pyridinyl)-4-(3-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a wide range of applications in various fields, including cancer research, immunology, and neurology. The synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper.
Méthodes De Synthèse
The synthesis of N-(5-bromo-2-pyridinyl)-4-(3-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor involves several steps, including the reaction of 5-bromo-2-pyridinecarboxylic acid with 3-chlorobenzoyl chloride to form an intermediate product. This intermediate is then reacted with 2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid to yield the final product, N-(5-bromo-2-pyridinyl)-4-(3-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor. The synthesis of this compound has been extensively studied, and several modifications have been reported to improve the yield and purity of the final product.
Applications De Recherche Scientifique
N-(5-bromo-2-pyridinyl)-4-(3-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor has been extensively studied for its potential use in scientific research. This compound has been found to have a wide range of applications in various fields, including cancer research, immunology, and neurology. In cancer research, N-(5-bromo-2-pyridinyl)-4-(3-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor has been shown to inhibit the growth of several types of cancer cells, including leukemia, lymphoma, and solid tumors. In immunology, this compound has been found to modulate the immune response by inhibiting the production of pro-inflammatory cytokines. In neurology, N-(5-bromo-2-pyridinyl)-4-(3-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibitor has been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.
Propriétés
Nom du produit |
N-(5-bromo-2-pyridinyl)-4-(3-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
Formule moléculaire |
C24H23BrClN3O2 |
Poids moléculaire |
500.8 g/mol |
Nom IUPAC |
N-(5-bromopyridin-2-yl)-4-(3-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C24H23BrClN3O2/c1-13-20(23(31)29-19-8-7-15(25)12-27-19)21(14-5-4-6-16(26)9-14)22-17(28-13)10-24(2,3)11-18(22)30/h4-9,12,21,28H,10-11H2,1-3H3,(H,27,29,31) |
Clé InChI |
GOKRAMHFHPNPJA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)Cl)C(=O)NC4=NC=C(C=C4)Br |
SMILES canonique |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)Cl)C(=O)NC4=NC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















